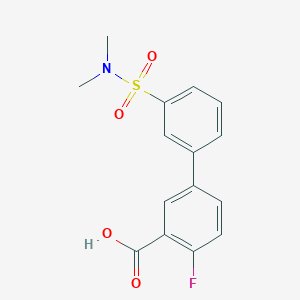
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% (5-DMF-2-FB) is a type of organic compound that has been widely studied in recent years in the fields of organic synthesis and medicinal chemistry. It is a useful building block for the synthesis of a variety of compounds with potential therapeutic applications.
Scientific Research Applications
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been widely used in a number of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in the synthesis of a variety of biologically active compounds, such as anti-cancer agents and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an electron-donating group, which can facilitate the formation of a variety of organic compounds. In addition, it is believed that the compound can act as an inhibitor of certain enzymes, which can affect the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are still being studied. However, it is believed that the compound can affect the activity of certain enzymes, which can affect the activity of certain biochemical pathways. In addition, the compound has been shown to have anti-inflammatory and anti-cancer activities in laboratory studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Furthermore, the compound is stable and can be stored for long periods of time. However, the compound is not water-soluble, which can limit its use in certain experiments.
Future Directions
1. Further research is needed to understand the mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% and its biochemical and physiological effects.
2. More studies are needed to explore the potential therapeutic applications of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%.
3. Research should be conducted to identify new synthetic methods for the synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%.
4. Further studies should be conducted to investigate the potential uses of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of polymers.
5. Research should be conducted to explore the potential uses of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% as an electron-donating group in the synthesis of organic compounds.
6. Studies should be conducted to investigate the potential uses of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% as an inhibitor of certain enzymes.
7. Research should be conducted to explore the potential uses of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of biologically active compounds.
Synthesis Methods
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-N,N-dimethylsulfamoylphenol (DMS) with 2-fluorobenzaldehyde (FBA) in the presence of a base to form a Schiff base. This intermediate is then reacted with an acid to form 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%. This two-step synthesis process is simple, efficient, and does not require expensive reagents or conditions.
properties
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDSCOPKGAJQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














